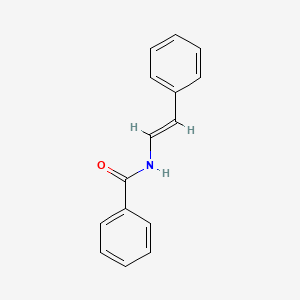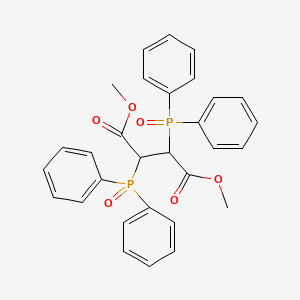
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diphenylphosphoryl groups attached to a butanedioate backbone, making it a valuable molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate typically involves the reaction of diphenylphosphine oxide with dimethyl butanedioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate involves its interaction with molecular targets through its phosphoryl groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s ability to act as a ligand and form coordination complexes is central to its mechanism of action .
相似化合物的比较
Similar Compounds
- Dimethyl 2,3-bis(diphenylphosphino)butanedioate
- Dimethyl 2,3-bis(diphenylphosphoryl)succinate
- Dimethyl 2,3-bis(diphenylphosphoryl)glutarate
Uniqueness
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is unique due to its specific structural arrangement and the presence of two diphenylphosphoryl groups. This unique structure imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
38243-43-5 |
|---|---|
分子式 |
C30H28O6P2 |
分子量 |
546.5 g/mol |
IUPAC 名称 |
dimethyl 2,3-bis(diphenylphosphoryl)butanedioate |
InChI |
InChI=1S/C30H28O6P2/c1-35-29(31)27(37(33,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(30(32)36-2)38(34,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
InChI 键 |
GMEGOIULRIXJBT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C(=O)OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


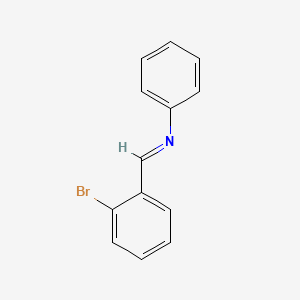

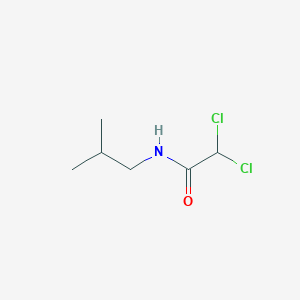
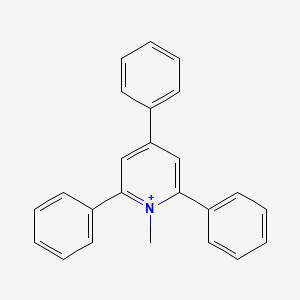

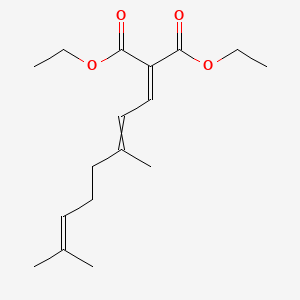
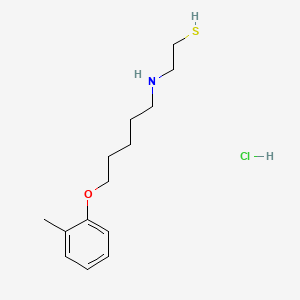

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)


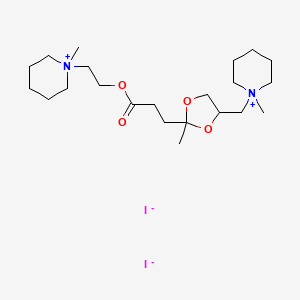
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
